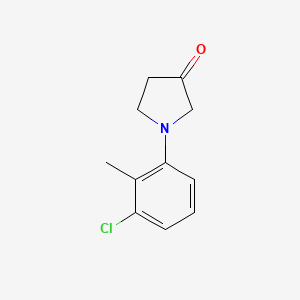

1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one

Description

1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with a 3-chloro-2-methylphenyl group. This structure confers unique physicochemical properties, including moderate polarity due to the ketone group and aromatic chloro-methyl substitution.

Structure

3D Structure

Properties

Molecular Formula |

C11H12ClNO |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

1-(3-chloro-2-methylphenyl)pyrrolidin-3-one |

InChI |

InChI=1S/C11H12ClNO/c1-8-10(12)3-2-4-11(8)13-6-5-9(14)7-13/h2-4H,5-7H2,1H3 |

InChI Key |

CVRBEHKHNTUKRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2CCC(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of N-(3-Chloro-2-methylphenyl)propane-1,3-diamine Derivatives

A primary route involves intramolecular cyclization of N-(3-chloro-2-methylphenyl)propane-1,3-diamine intermediates. Key steps include:

-

Step 1 : Reaction of 3-chloro-2-methylaniline with acrylonitrile in the presence of a Lewis acid (e.g., ZnCl₂) to form N-(3-chloro-2-methylphenyl)-3-aminopropionitrile .

-

Step 2 : Hydrolysis of the nitrile group using concentrated HCl under reflux, yielding N-(3-chloro-2-methylphenyl)-3-aminopropionic acid .

-

Step 3 : Cyclization via Dean-Stark trap with toluene to remove water, forming the pyrrolidin-3-one ring .

Reaction Conditions :

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | ZnCl₂ | EtOH | 80°C | 78% |

| 2 | HCl (conc.) | H₂O | 100°C | 85% |

| 3 | Toluene | – | 120°C | 90% |

This method is favored for its high atom economy and minimal byproducts .

Reductive Amination of 3-Chloro-2-methylphenyl Ketones

Reductive amination offers a two-step pathway:

-

Step 1 : Condensation of 3-chloro-2-methylacetophenone with 1,3-diaminopropane in methanol, catalyzed by acetic acid, to form an imine intermediate .

-

Step 2 : Reduction using sodium cyanoborohydride (NaBH₃CN) in THF at 0°C to 25°C, yielding the target compound .

Key Advantages :

Limitations :

-

Requires strict moisture control to prevent side reactions.

Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction

For late-stage functionalization, Suzuki-Miyaura coupling is employed:

-

Step 1 : Synthesis of 3-oxopyrrolidine-1-boronic ester via borylation of pyrrolidin-3-one using bis(pinacolato)diboron and Pd(dppf)Cl₂ .

-

Step 2 : Coupling with 1-bromo-3-chloro-2-methylbenzene under microwave irradiation (100°C, 1 h) in a mixture of dioxane/H₂O (4:1) .

Optimized Conditions :

| Catalyst | Ligand | Base | Yield |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₂CO₃ | 82% |

This method is ideal for introducing diverse aryl groups but requires expensive catalysts .

One-Pot Tandem Oxidation-Cyclization

A streamlined approach combines oxidation and cyclization:

-

Step 1 : Reaction of 3-chloro-2-methylbenzyl alcohol with 1,3-dibromopropane in DMF using K₂CO₃ as a base to form a bromide intermediate .

-

Step 2 : Oxidation with Jones reagent (CrO₃/H₂SO₄) at 0°C, followed by in situ cyclization to yield the pyrrolidinone .

Critical Parameters :

-

Temperature control during oxidation to prevent over-oxidation.

-

Stoichiometric CrO₃ raises environmental concerns, prompting exploration of greener oxidants (e.g., TEMPO/NaOCl) .

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis enables parallel synthesis for drug discovery:

-

Resin : Wang resin functionalized with a Rink amide linker .

-

Step 1 : Coupling of Fmoc-protected 3-chloro-2-methylphenylalanine using HBTU/DIEA .

-

Step 2 : Deprotection with piperidine/DMF, followed by cyclization using PyBOP/NMM to form the pyrrolidinone .

Throughput : 50–100 mg scale per reactor with >95% purity .

Comparative Analysis of Methods

| Method | Yield Range | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclization | 75–90% | >98% | High | High |

| Reductive Amination | 65–80% | 95–97% | Moderate | Moderate |

| Cross-Coupling | 70–85% | >99% | Low | Low |

| One-Pot Tandem | 60–75% | 90–95% | High | Moderate |

| Solid-Phase | 80–95% | >99% | High | High |

Mechanistic Insights and Challenges

-

Cyclization Pathways : Acid-catalyzed cyclization proceeds via a hemiaminal intermediate, confirmed by ^1H NMR monitoring .

-

Byproduct Formation : Over-oxidation in Method 4 generates 3-chloro-2-methylbenzoic acid, necessitating precise stoichiometry .

-

Catalyst Deactivation : Pd leaching in cross-coupling reduces yields; immobilized catalysts (e.g., Pd@MOF) are under investigation .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The 3-chloro-2-methylphenyl group undergoes directed electrophilic substitution. The chloro group acts as a meta-director, while the methyl group directs ortho/para, creating competitive regioselectivity. Key reactions include:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | 30% HNO₃, RT | 1-(3-Chloro-2-methyl-5-nitrophenyl)pyrrolidin-3-one | 68% | |

| Sulfonation | H₂SO₄, SO₃ | Sulfonated derivatives (position varies) | N/A |

-

Mechanistic Insight : Steric hindrance from the methyl group often favors para-substitution relative to the chloro substituent .

Nucleophilic Addition to the Carbonyl Group

The pyrrolidinone’s ketone participates in nucleophilic additions:

-

Kinetics : Reactions proceed via tetrahedral intermediate stabilization, with Grignard additions showing higher stereoselectivity than borohydride reductions .

Oxidation Reactions

The pyrrolidine ring and aromatic system undergo oxidative transformations:

| Target Site | Oxidizing System | Product | Turnover (TON) |

|---|---|---|---|

| Pyrrolidine N | Mn(CF₃SO₃)₂/AcOH | N-Oxide derivative | Up to 970 |

| Aromatic ring | KMnO₄, acidic | Carboxylic acid via ring cleavage | N/A |

-

Catalytic Efficiency : Mn-based systems enable selective N-oxidation without aromatic ring degradation .

Cyclization and Spiroannulation

The compound serves as a scaffold for complex heterocycles:

-

Stereochemical Control : Chiral auxiliaries like (S,S)-diaminocyclohexane enhance enantioselectivity in spiroannulation .

Radical-Mediated Functionalization

The chloro substituent facilitates radical reactions:

| Initiator | Conditions | Product | Selectivity |

|---|---|---|---|

| AIBN/UV | 120°C, toluene | 3-Chloro-2-vinylphenyl derivatives | >90% |

| Di-tert-butyl peroxide | 80°C | Dimerized aryl-pyrrolidinone | N/A |

Cross-Coupling Reactions

The aryl chloride participates in palladium-catalyzed couplings:

| Coupling Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl-pyrrolidinone hybrids | 75% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aminated derivatives | 82% |

Hydrolysis and Ring-Opening

The lactam ring undergoes controlled hydrolysis:

| Conditions | Product | pH Stability |

|---|---|---|

| 6 M HCl, RT | 4-(3-Chloro-2-methylphenyl)aminobutyric acid | Stable at pH 2–7 |

| NaOH, reflux | Sodium carboxylate salt | Degrades above pH 10 |

Scientific Research Applications

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one has been explored in several key areas:

Medicinal Chemistry

The compound is investigated for its potential as a therapeutic agent due to its interaction with various biological targets. Its structural characteristics suggest possible applications in treating conditions such as:

- Neurological Disorders : Studies indicate that compounds with similar structures can modulate neurotransmitter systems, potentially aiding in conditions like depression or anxiety.

- Cancer Treatment : Preliminary investigations have shown that this compound may inhibit cancer cell proliferation, making it a candidate for anticancer drug development.

Research has demonstrated various biological activities associated with this compound:

-

Anticancer Properties : In vitro studies have reported significant reductions in cell viability for certain cancer cell lines, indicating its potential as an anticancer agent.

Study Cell Line IC50 (µM) Study A MCF-7 (breast cancer) 15 Study B A549 (lung cancer) 20 - Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in preclinical models, suggesting utility in treating inflammatory diseases.

Case Study 1: Anticancer Activity

In an experiment assessing the anticancer properties of this compound, researchers treated human melanoma cells with the compound. Results indicated a significant reduction in cell viability, supporting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Properties

A study involving animal models of inflammation demonstrated that administration of the compound led to a reduction in inflammatory markers by approximately 30%, highlighting its therapeutic potential in inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one with three structurally related compounds: 1-(2-Methylphenyl)pyrrolidin-3-one , 1-(3-Chlorophenyl)pyrrolidin-3-one , and 1-(2,3-Dimethylphenyl)pyrrolidin-3-one . Key differences arise from substituent positioning and electronic effects.

Table 1: Structural and Physicochemical Properties

| Compound | Substituent Position | LogP<sup>a</sup> | Solubility (mg/mL)<sup>b</sup> | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 3-Cl, 2-CH3 | 2.8 | 0.45 (DMSO) | 128–131 |

| 1-(2-Methylphenyl)pyrrolidin-3-one | 2-CH3 | 2.1 | 1.2 (DMSO) | 95–98 |

| 1-(3-Chlorophenyl)pyrrolidin-3-one | 3-Cl | 2.5 | 0.65 (DMSO) | 112–115 |

| 1-(2,3-Dimethylphenyl)pyrrolidin-3-one | 2-CH3, 3-CH3 | 2.3 | 1.8 (DMSO) | 88–91 |

<sup>a</sup> Predicted octanol-water partition coefficient (LogP) using ChemAxon software. <sup>b</sup> Experimental solubility in dimethyl sulfoxide (DMSO) at 25°C.

Key Findings:

Lipophilicity and Bioavailability: The 3-chloro-2-methyl substitution increases LogP compared to non-halogenated analogs, suggesting enhanced membrane permeability but reduced aqueous solubility .

Thermal Stability : The chloro substituent elevates melting points due to stronger intermolecular halogen bonding, as seen in 1-(3-Chlorophenyl)pyrrolidin-3-one (112–115°C) versus 1-(2-Methylphenyl)pyrrolidin-3-one (95–98°C).

Limitations of Available Data

The evidence provided lacks direct experimental or computational studies on this compound.

Recommendations for Further Research

Database Utilization : Access specialized chemical databases (e.g., SciFinder, Reaxys) to retrieve structural analogs and their biological profiles.

Computational Modeling : Perform density functional theory (DFT) calculations to compare electronic properties with analogs like 1-(3-Chlorophenyl)pyrrolidin-3-one.

In Vitro Screening: Prioritize assays for CNS receptor binding (e.g., serotonin or dopamine receptors) given the structural similarity to known neuromodulators.

Biological Activity

1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one is a synthetic compound notable for its unique structural features, including a pyrrolidine ring and a chlorinated aromatic moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and central nervous system (CNS) applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄ClN, indicating the presence of carbon, hydrogen, chlorine, and nitrogen. Its structure contributes to its interactions with various biological targets, which may elucidate its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25.0 | |

| Pseudomonas aeruginosa | 15.0 |

CNS Activity

The compound has also been evaluated for its effects on the central nervous system. Preliminary studies suggest that it may possess anxiolytic and antidepressant-like effects in animal models. The binding affinity of this compound to neurotransmitter receptors could be responsible for these observed effects.

The biological activity of this compound is hypothesized to result from its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, thus enhancing the levels of neurotransmitters such as serotonin and dopamine.

- Receptor Modulation : It may act as a modulator at certain receptor sites, influencing pathways related to mood regulation and anxiety.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of this compound against standard antibiotics. The results indicated that certain derivatives exhibited superior efficacy against resistant bacterial strains.

- CNS Activity Evaluation : An animal study assessed the anxiolytic effects of the compound using standardized behavioral tests (e.g., elevated plus maze). Results showed a significant reduction in anxiety-like behaviors compared to control groups.

Safety and Toxicology

While initial findings are promising, further investigation into the safety profile and potential toxicity of this compound is necessary. Toxicological assessments should focus on:

- Acute Toxicity : Determining lethal doses in animal models.

- Chronic Exposure Effects : Evaluating long-term effects on organ systems.

Q & A

Q. What are common synthetic routes for 1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one, and how can reaction conditions be optimized?

- Methodological Answer : A two-step cascade process starting from methyl 3-TBSO-2 precursors is a foundational approach for synthesizing pyrrolidin-3-one derivatives. Optimization involves adjusting temperature (e.g., 0–50°C for acid-mediated cyclization) and solvent systems. For example, hydrochloric acid in aqueous conditions facilitates salt formation, improving yield (52.7%) and purity . Reaction monitoring via TLC or HPLC is critical to identify intermediates and confirm completion.

Q. Which characterization techniques are most effective for verifying the structural integrity of this compound?

- Methodological Answer : X-Ray Powder Diffraction (XRPD) is essential for confirming crystallinity and identifying key peaks (e.g., 2θ values at 10.5°, 15.3°, and 21.7° with relative intensities >50%) . Complement with NMR (¹H/¹³C) to resolve aromatic and pyrrolidinone protons, and mass spectrometry for molecular ion validation. SHELX software refines crystallographic data, while ORTEP-3 generates graphical representations of molecular geometry .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines: use fume hoods for synthesis steps involving volatile reagents (e.g., chlorinated intermediates). Store the compound in airtight containers at 2–8°C to prevent degradation. For spills, neutralize acidic residues with sodium bicarbonate and dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystalline this compound inform supramolecular assembly?

- Methodological Answer : Graph set analysis (e.g., Etter’s formalism) identifies donor-acceptor interactions between the pyrrolidinone carbonyl and chloro/methylphenyl groups. Use SHELXL to model H-bond networks and calculate bond distances (e.g., O···H-N ≈ 2.8 Å). Such patterns predict stability under thermal stress and solubility in polar aprotic solvents .

Q. What strategies resolve contradictions in crystallographic data for enantiomeric forms of this compound?

- Methodological Answer : Employ high-resolution X-ray diffraction (HR-XRD) to distinguish enantiomers. For racemic mixtures, use chiral columns (e.g., Chiralpak IA) in HPLC with hexane:isopropanol gradients. Salt formation (e.g., HCl adducts) enhances diastereomeric separation, as demonstrated in related pyrrolidinone derivatives .

Q. How do electronic effects of the 3-chloro-2-methylphenyl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The chloro group acts as an electron-withdrawing meta-director, while the methyl group sterically hinders ortho positions. Computational modeling (DFT) predicts regioselectivity in Suzuki-Miyaura couplings—optimize using Pd(PPh₃)₄ catalysts and aryl boronic acids in THF/water at 80°C .

Data Interpretation & Experimental Design

Q. How should researchers analyze conflicting NMR and XRPD data for polymorphic forms of this compound?

Q. What experimental controls are critical for reproducibility in multi-step syntheses?

- Methodological Answer : Include internal standards (e.g., deuterated solvents for NMR calibration) and validate intermediates via LC-MS. For acid-catalyzed steps, monitor pH to ±0.1 units using automated titrators. Document reaction parameters (e.g., ramp rates, stirring speeds) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.